molecular formula C14H19N B14893355 N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine

N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine

Cat. No.: B14893355
M. Wt: 201.31 g/mol
InChI Key: YGPYSYCWUZYHDN-UHFFFAOYSA-N
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Description

Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound with the molecular formula C24H28N It is characterized by the presence of a diethylamine group attached to a prop-2-ynyl chain, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method is the alkylation of diethylamine with 3-p-tolyl-prop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(3-p-tolyl-prop-2-ynyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of new amine derivatives.

Scientific Research Applications

Diethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-(3-phenyl-prop-2-ynyl)-amine
  • Diethyl-(3-m-tolyl-prop-2-ynyl)-amine
  • Diethyl-(3-o-tolyl-prop-2-ynyl)-amine

Uniqueness

Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine

InChI

InChI=1S/C14H19N/c1-4-15(5-2)12-6-7-14-10-8-13(3)9-11-14/h8-11H,4-5,12H2,1-3H3

InChI Key

YGPYSYCWUZYHDN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC1=CC=C(C=C1)C

Origin of Product

United States

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